fqi1 fqi1 FQI 1 is an inhibitor of Late SV40 Factor (LSF) transactivation activity (IC50 = 2.1 µM). It inhibits growth of NIH3T3, HeLa S3, and A549 cancer cells (GI50s = 3.8, 0.79, and 6.3 µM, respectively). FQI 1 decreases viability of QGY-7703 and Huh7 liver cancer cells, but not of non-cancerous Hc3716-hTERT cells and primary mouse hepatocytes, when used at a concentration of 4 µM. It reduces tumor growth induced by N-nitrosodiethylamine (DEN) in mice and in a QGY-7703 hepatocellular carcinoma (HCC) mouse xenograft model when administered at doses of 4 and 1 mg/kg, respectively.
Antiproliferative inhibitor of transcription factor LSF (Late SV40 factor)
Antiproliferative inhibitor of transcription factor LSF (Late SV40 factor); High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 599151-35-6
VCID: VC0006330
InChI: InChI=1S/C18H17NO4/c1-2-21-15-6-4-3-5-11(15)12-8-18(20)19-14-9-17-16(7-13(12)14)22-10-23-17/h3-7,9,12H,2,8,10H2,1H3,(H,19,20)
SMILES: CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol

fqi1

CAS No.: 599151-35-6

Cat. No.: VC0006330

Molecular Formula: C18H17NO4

Molecular Weight: 311.3 g/mol

* For research use only. Not for human or veterinary use.

fqi1 - 599151-35-6

Specification

Description FQI 1 is an inhibitor of Late SV40 Factor (LSF) transactivation activity (IC50 = 2.1 µM). It inhibits growth of NIH3T3, HeLa S3, and A549 cancer cells (GI50s = 3.8, 0.79, and 6.3 µM, respectively). FQI 1 decreases viability of QGY-7703 and Huh7 liver cancer cells, but not of non-cancerous Hc3716-hTERT cells and primary mouse hepatocytes, when used at a concentration of 4 µM. It reduces tumor growth induced by N-nitrosodiethylamine (DEN) in mice and in a QGY-7703 hepatocellular carcinoma (HCC) mouse xenograft model when administered at doses of 4 and 1 mg/kg, respectively.
Antiproliferative inhibitor of transcription factor LSF (Late SV40 factor)
Antiproliferative inhibitor of transcription factor LSF (Late SV40 factor); High Quality Biochemicals for Research Uses
CAS No. 599151-35-6
Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
IUPAC Name 8-(2-ethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Standard InChI InChI=1S/C18H17NO4/c1-2-21-15-6-4-3-5-11(15)12-8-18(20)19-14-9-17-16(7-13(12)14)22-10-23-17/h3-7,9,12H,2,8,10H2,1H3,(H,19,20)
Standard InChI Key YKSYGLXHLSPWLB-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4
Canonical SMILES CCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4

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